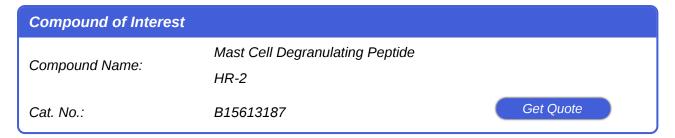


HR-2 Peptide: A Technical Guide for Mast Cell Biology Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The HR-2 peptide, a constituent of the venom from the giant hornet (Vespa orientalis), is a potent mast cell secretagogue.[1][2] Structurally, it is a 14-membered linear, cationic, and amphipathic peptide belonging to the mastoparan family.[3][4] Its amino acid sequence is H-Phe-Leu-Pro-Leu-Ile-Leu-Gly-Lys-Leu-Val-Lys-Gly-Leu-Leu-NH2. Due to its ability to directly and rapidly induce mast cell degranulation independent of the classical IgE/antigen pathway, the HR-2 peptide serves as an invaluable tool for studying the mechanisms of non-allergic hypersensitivity, the kinetics of mediator release, and the signaling cascades involved in mast cell activation. This guide provides an in-depth overview of its mechanism of action, quantitative data, and detailed experimental protocols for its application in mast cell research.

Mechanism of Action: MRGPRX2-Mediated Degranulation

The HR-2 peptide, like other basic secretagogues, is understood to activate mast cells primarily through the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans and its murine ortholog, MrgprB2.[5][6][7] This receptor is highly expressed on cutaneous and connective tissue mast cells and is responsible for recognizing a wide array of cationic compounds,

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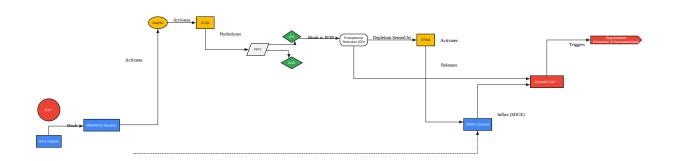
including many therapeutic peptides and small molecules that can cause pseudo-allergic reactions.[8][9]

Activation of MRGPRX2 by the HR-2 peptide initiates a well-defined signaling cascade:

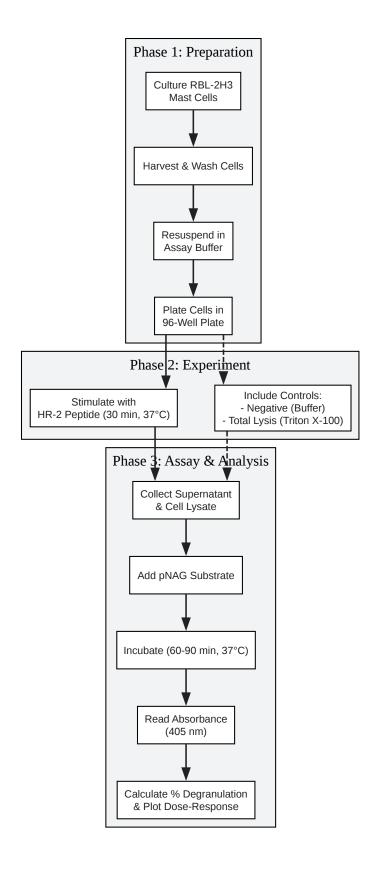
- G Protein Coupling: Upon ligand binding, MRGPRX2 couples primarily to the G α q/11 subunit of the heterotrimeric G protein.[7]
- PLCβ Activation: The activated Gαq subunit stimulates Phospholipase Cβ (PLCβ).
- Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- Intracellular Calcium Release: IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[10]
- Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores is sensed by STIM1 proteins, which then activate ORAI channels in the plasma membrane, leading to a sustained influx of extracellular Ca²⁺. This process is known as Store-Operated Calcium Entry (SOCE) and is crucial for robust degranulation.[11]
- Degranulation: The significant rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of cytoplasmic granules with the plasma membrane, resulting in the rapid release of pre-formed mediators such as histamine, serotonin, and proteases (e.g., βhexosaminidase, tryptase).[10][12]

This rapid, receptor-mediated mechanism makes HR-2 an excellent positive control for studying non-IgE-dependent mast cell activation and for screening compounds that may inhibit this pathway.









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